molecular formula C18H23NO4 B4185392 8-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane

8-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B4185392
M. Wt: 317.4 g/mol
InChI Key: MPOJIUOCULIUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound is a spirocyclic lactam that has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 8-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood. However, it has been suggested that the compound may act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
Studies have shown that 8-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has anti-inflammatory and analgesic effects. It has also been shown to have anticonvulsant effects in animal models. The compound has been shown to increase dopamine levels in the brain, which may be responsible for its potential therapeutic effects in Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 8-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane in lab experiments is its potential therapeutic applications. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

For 8-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane include further studies to understand its mechanism of action and potential therapeutic applications. The compound may also be studied for its potential use in the treatment of other neurological disorders. Additionally, studies may focus on improving the synthesis method to increase yield and purity of the product.

Scientific Research Applications

8-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been studied for its potential use as a treatment for Parkinson's disease, Alzheimer's disease, and epilepsy.

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c20-17(19-8-6-18(7-9-19)22-10-11-23-18)13-21-16-5-4-14-2-1-3-15(14)12-16/h4-5,12H,1-3,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOJIUOCULIUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(=O)N3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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